molecular formula C18H18O2 B12380176 Dienestrol-d2

Dienestrol-d2

Cat. No.: B12380176
M. Wt: 268.3 g/mol
InChI Key: NFDFQCUYFHCNBW-IIHYDLBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dienestrol-d2 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the dienestrol molecule. The process typically involves the selective replacement of hydrogen atoms with deuterium atoms in the chemical structure of dienestrol . This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas or deuterated solvents.

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using deuterium gas and specialized catalysts. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carefully monitored to maintain the integrity of the deuterium labeling .

Chemical Reactions Analysis

Types of Reactions

Dienestrol-d2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound epoxides, while reduction can produce this compound alcohols .

Scientific Research Applications

Dienestrol-d2 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.

    Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.

    Biological Studies: Used in research related to estrogen receptors and hormone-related diseases.

    Industrial Applications: Employed in the development of new drugs and therapeutic agents

Mechanism of Action

Dienestrol-d2, like dienestrol, acts as an estrogen receptor agonist. It passively diffuses into target cells and interacts with estrogen receptors. The complex then enters the cell nucleus and binds to DNA, initiating or enhancing gene transcription and protein synthesis . This mechanism is similar to that of natural estrogens, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research. The presence of deuterium atoms can alter the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool for studying drug metabolism and interactions .

Properties

Molecular Formula

C18H18O2

Molecular Weight

268.3 g/mol

IUPAC Name

4-[(2E,4E)-2,5-dideuterio-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+/i3D,4D

InChI Key

NFDFQCUYFHCNBW-IIHYDLBGSA-N

Isomeric SMILES

[2H]/C(=C(\C(=C(\C)/[2H])\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)O)/C

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Origin of Product

United States

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